3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid
CAS No.: 862274-40-6
Cat. No.: VC2670724
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862274-40-6 |
|---|---|
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 3-oxo-1,2-dihydroindazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H6N2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |
| Standard InChI Key | QASUNHBHNOVFQK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)O)NNC2=O |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NNC2=O |
Introduction
Chemical Identifiers and Properties
3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is identified by various chemical identifiers that facilitate its recognition across chemical databases and literature. The compound is also known by several synonyms, reflecting slight variations in naming conventions while referring to the same chemical entity.
Primary Identifiers
The compound is characterized by the following primary identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 862274-40-6 |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol |
| IUPAC Name | 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid |
| European Community (EC) Number | 865-176-0 |
| DSSTox Substance ID | DTXSID501243303 |
Synonyms and Alternative Names
The compound is known by several synonyms in the scientific literature:
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2,3-Dihydro-3-oxo-1H-indazole-6-carboxylic acid
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3-hydroxy-1H-indazole-6-carboxylic acid
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1H-Indazole-6-carboxylic acid, 2,3-dihydro-3-oxo-
Physical and Chemical Properties
The physical and chemical properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid contribute to its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| Appearance | White to gray crystalline powder |
| Purity (Commercial) | Typically ≥95% |
| Solubility | Slightly soluble in water; soluble in organic solvents including methanol and dimethyl sulfoxide |
| Structure | Indazole ring with a carboxylic acid group at position 6 and a keto group at position 3 |
Chemical Structure and Characteristics
Understanding the chemical structure of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is crucial for comprehending its reactivity and applications in various fields.
Structural Features
The compound features a bicyclic structure with an indazole core, which consists of a benzene ring fused with a pyrazole ring. The distinguishing characteristics include:
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A carboxylic acid group (-COOH) at the sixth position of the indazole ring
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A carbonyl group (C=O) at the third position
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Two nitrogen atoms in the five-membered ring portion of the indazole structure
Chemical Identifiers Based on Structure
Various structure-based identifiers are used to represent the compound in chemical databases:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H6N2O3/c11-7-5-2-1-4(8(12)13)3-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |
| InChI Key | QASUNHBHNOVFQK-UHFFFAOYSA-N |
| Canonical SMILES | O=C1NNC2=C1C=CC(C(=O)O)=C2 |
Structural Significance
The unique arrangement of functional groups in 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid contributes to its chemical reactivity and biological interactions:
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The carboxylic acid group provides a site for derivatization and hydrogen bonding
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The keto group at position 3 can participate in various reactions and interact with biological targets
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The indazole core offers a rigid scaffold that can engage in π-π interactions with aromatic residues in proteins
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, highlighting its importance in organic chemistry and pharmaceutical research.
Cyclization of Precursors
One common synthetic method involves the cyclization of appropriate precursors under specific conditions:
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Cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by oxidation and hydrolysis steps
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Industrial production often utilizes scalable and efficient synthetic routes with continuous flow reactors and optimized reaction conditions to ensure high yields and purity
Copper-Mediated One-Pot Synthesis
A copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles, which provides a more efficient route to these compounds:
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This synthetic route provides the desired indazoles in moderate to good yields (55%–72%)
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The yields are substantially better than those achievable with alternative two-step reaction sequences
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The reaction is tolerant of functionality on the aromatic ring, making it versatile for creating derivatives
Representative Procedure for Indazole Synthesis
A representative procedure based on the copper-mediated synthesis involves:
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Preparation of a reaction mixture containing CuI, 1,10-phenanthroline, and Cs₂CO₃ in anhydrous DMF under N₂
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Addition of the appropriate o-iodobenzyl bromide and di-tert-butyl hydrazodiformate
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Reaction at 80°C for 24 hours, followed by cooling, filtration, and purification by column chromatography
This procedure has been successfully applied to synthesize various substituted indazoles, including compounds similar to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid.
Chemical Reactions
3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid participates in various chemical reactions, making it a versatile intermediate in organic synthesis.
Types of Reactions
The compound undergoes several types of reactions, primarily due to its functional groups:
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Oxidation: Conversion to corresponding ketones or quinones using reagents like potassium permanganate or chromium trioxide in acidic conditions
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Reduction: Formation of reduced indazole derivatives through catalytic hydrogenation using palladium on carbon or lithium aluminum hydride
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Substitution: Electrophilic and nucleophilic substitution reactions at the indazole ring with halogenating agents, alkylating agents, and nucleophiles under appropriate conditions
Reactivity of Functional Groups
The reactivity of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is influenced by its functional groups:
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The carboxylic acid group can undergo esterification, amidation, and decarboxylation reactions
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The keto group at position 3 can participate in reactions typical of ketones, including reduction and nucleophilic addition
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The NH groups in the indazole ring can undergo N-alkylation and N-acylation reactions
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and drug development.
Biological Activity and Applications
The biological activities of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and related indazole derivatives have been explored in various research studies, highlighting their potential applications in drug development.
Reported Biological Activities
Indazole derivatives, including compounds structurally similar to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, have demonstrated a range of biological activities:
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Anti-inflammatory: Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines mediated by NF-kB
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Antimicrobial: Activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli
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Anticancer: Inhibition of cell proliferation and induction of apoptosis in cancer cell lines
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Antiviral: Potential activity against HIV and other viral infections
Mechanism of Action
The biological activity of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is primarily attributed to its interaction with various molecular targets:
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Enzyme Inhibition: Acts as an inhibitor of enzymes involved in cellular processes such as DNA repair and apoptosis
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Receptor Interactions: Interacts with receptors through its unique structural features, facilitating biological responses
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Pathway Modulation: Affects biochemical pathways involved in inflammation, cell proliferation, and other biological processes
Applications in Drug Development
The pharmaceutical relevance of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and related indazole derivatives is evidenced by their applications in drug development:
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Used as building blocks in the synthesis of drug candidates targeting various diseases
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Employed as intermediates in the preparation of more complex bioactive molecules
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Utilized as scaffolds for the design of compounds with improved pharmacological properties
Comparison with Related Compounds
To better understand the unique properties of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, it is valuable to compare it with related compounds.
Structural Analogs
Several compounds share structural similarities with 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid:
| Compound | Structural Differences | CAS Number |
|---|---|---|
| 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | Carboxylic acid at position 5 instead of 6 | 787580-93-2 |
| 1H-Indazole-3-carboxylic acid | Carboxylic acid at position 3 instead of 6, no keto group | Various |
| 1H-Indazole-6-carboxylic acid | No keto group at position 3 | Various |
| (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid | Acetic acid substituent at position 2 instead of carboxylic acid at position 6 | 64697-24-1 |
Comparative Properties
3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid differs from other indazole derivatives in several important aspects:
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The specific positioning of the hydroxyl and carboxylic acid groups confers unique chemical reactivity and biological activity
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Compared to other indazole derivatives, it offers a different set of interactions with biological targets
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These distinctive features make it a valuable compound in medicinal chemistry and drug development
Structure-Activity Relationships
The structure-activity relationships observed with 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and related compounds provide insights for drug design:
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The position of the carboxylic acid group influences the compound's binding affinity to specific targets
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The presence of the keto group at position 3 affects the compound's electronic properties and hydrogen-bonding capabilities
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Modifications to the indazole core can fine-tune the compound's pharmacological properties for specific therapeutic applications
Research Findings and Applications
Recent research has explored various aspects of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and related indazole derivatives, revealing their potential applications in medicinal chemistry and drug development.
Synthetic Methodologies
Advancements in synthetic methodologies have improved the accessibility of 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid and related compounds:
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Development of one-pot synthesis methods that enhance efficiency and yield
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Exploration of green chemistry principles, such as solvent-free conditions and recyclable catalysts, to minimize environmental impact
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Optimization of reaction conditions to improve the scalability of production methods
Antimicrobial Studies
Research on the antimicrobial activities of indazole derivatives has provided valuable insights:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial drug development.
Anticancer Activity
Studies on the anticancer activity of indazole derivatives have demonstrated promising results:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 65 |
| 50 | 40 |
These findings reveal a dose-dependent effect on cancer cell viability, highlighting the potential of these compounds in cancer therapy.
Structural Studies
Research on the structural characteristics of indazole derivatives has contributed to understanding their properties and reactivity:
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